1-(3-Methylisoquinolin-8-yl)ethanone
Description
1-(3-Methylisoquinolin-8-yl)ethanone is a bicyclic aromatic compound featuring an isoquinoline backbone substituted with a methyl group at position 3 and an ethanone (acetyl) group at position 8. Key structural attributes include:
- Isoquinoline core: A heterocyclic aromatic system with a nitrogen atom at position 2.
- Substituents: A methyl group (electron-donating) at position 3 and an acetyl group (electron-withdrawing) at position 8.
- Molecular formula: Estimated as C₁₂H₁₁NO (based on structural analysis).
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(3-methylisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)7-13-8/h3-7H,1-2H3 |
InChI Key |
SRWJJSDYLVESRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoquinolin-8-yl)ethanone can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts to enhance reaction rates and selectivity. For example, the use of silver nanoparticles has been reported to promote regioselective O-alkylation of aromatic amides . Additionally, oxidative coupling reactions using reagents such as N-bromosuccinimide (NBS) and bases can be employed to synthesize isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylisoquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using reagents like NBS or bromine (Br2) can introduce halogen atoms into the isoquinoline ring.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1-(3-Methylisoquinolin-8-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Methylisoquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives can inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . Additionally, these compounds can interact with receptors and ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares 1-(3-Methylisoquinolin-8-yl)ethanone with structurally related compounds from the provided evidence, focusing on molecular features, synthesis, and biological activity.
Structural and Functional Group Comparisons
Table 1: Molecular Properties of Key Compounds
*Estimated based on structural analysis.
Key Observations:
Ring System: The target compound’s bicyclic isoquinoline core contrasts with the tetrahydroquinoline in , which introduces partial saturation and likely enhances conformational flexibility.
Substituent Effects: The 3-methyl group in the target compound may enhance lipophilicity compared to the amino-linked phenyl group in , which could improve solubility via hydrogen bonding. The 8-ethanone group is shared with , but its position on an isoquinoline (vs. a quinoline-amino-phenyl system) may alter electronic properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
